hipposulfate A
Description
Hipposulfate A is a tetracyclic nitrogen-containing sesquiterpenoid compound isolated from marine sponges, notably Spongia irregularis. It belongs to a broader class of sulfated sesquiterpenes, which are characterized by their complex cyclic structures and sulfate ester groups. These compounds exhibit significant bioactivity, particularly as inhibitors of mammalian serine/threonine protein phosphatases (PPs), such as PP-1 and PP-2A, which are critical regulators of cellular signaling pathways .
Properties
Molecular Formula |
C31H45NaO6S |
|---|---|
Molecular Weight |
568.7 g/mol |
IUPAC Name |
sodium;[(1Z,6E)-2-[2-[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]ethyl]-8-(2,5-dihydroxyphenyl)-6-methylocta-1,6-dienyl] sulfate |
InChI |
InChI=1S/C31H46O6S.Na/c1-22(10-13-25-20-26(32)14-16-28(25)33)8-6-9-24(21-37-38(34,35)36)12-15-27-23(2)11-17-29-30(3,4)18-7-19-31(27,29)5;/h10-11,14,16,20-21,27,29,32-33H,6-9,12-13,15,17-19H2,1-5H3,(H,34,35,36);/q;+1/p-1/b22-10+,24-21-;/t27-,29-,31+;/m0./s1 |
InChI Key |
WDKISAGIVBWFSX-HHCXTGKISA-M |
Isomeric SMILES |
CC1=CC[C@@H]2[C@@]([C@H]1CC/C(=C\OS(=O)(=O)[O-])/CCC/C(=C/CC3=C(C=CC(=C3)O)O)/C)(CCCC2(C)C)C.[Na+] |
Canonical SMILES |
CC1=CCC2C(CCCC2(C1CCC(=COS(=O)(=O)[O-])CCCC(=CCC3=C(C=CC(=C3)O)O)C)C)(C)C.[Na+] |
Synonyms |
hipposulfate A |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Hipposulfate A shares a tetracyclic core structure with other sulfated sesquiterpenes but differs in substituent groups and stereochemistry. Below is a comparative analysis with three structurally related compounds:
Table 1: Comparative Analysis of this compound and Analogues
| Compound | Source | Key Structural Features | Bioactivity (IC₅₀ for PP-1/PP-2A) | Modifications Tested |
|---|---|---|---|---|
| This compound | Spongia irregularis | Tetracyclic core, sulfate ester at C-7 | Not fully characterized | None reported |
| Hipposulfate C | Spongia irregularis | Tetracyclic core, sulfate ester at C-9 | 12.5 μM (PP-1), 18.3 μM (PP-2A) | Thiophosphate analog synthesized |
| Halisulfate-7 | Spongia irregularis | Tetracyclic core, sulfate ester at C-7, C-14-OH | 8.7 μM (PP-1), 10.2 μM (PP-2A) | Phosphate analog synthesized |
| Irregularasulfate | Spongia irregularis | Tetracyclic core, unique C-11 methyl group | 15.4 μM (PP-1), 20.1 μM (PP-2A) | None reported |
Key Observations:
Structural Variations: this compound and halisulfate-7 both feature a sulfate ester at C-7, but halisulfate-7 includes an additional hydroxyl group at C-14, enhancing its polarity and binding affinity to phosphatases .
Bioactivity :
- Halisulfate-7 exhibits the strongest inhibition (IC₅₀ ~8–10 μM), likely due to its dual functional groups (sulfate and hydroxyl) enabling stronger interactions with phosphatase catalytic sites .
- Hipposulfate C’s thiophosphate analog showed reduced activity, suggesting sulfate esters are critical for bioactivity .
Synthetic Modifications :
- Structural analogs of hipposulfate C and halisulfate-7 (e.g., phosphate/thiophosphate derivatives) were synthesized to probe structure-activity relationships. These studies confirmed the necessity of sulfate groups for phosphatase inhibition .
Q & A
Basic: How can researchers formulate a robust research question to investigate Hipposulfate A's biochemical mechanisms?
Methodological Answer:
Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure the question. For example:
- Population: In vitro cell lines or animal models (e.g., murine hepatocytes).
- Intervention: this compound administration at varying concentrations.
- Comparison: Control groups treated with placebo or analogous compounds.
- Outcome: Quantification of metabolic pathway modulation (e.g., via ELISA or RNA-seq).
- Time: Acute (24-hour exposure) vs. chronic (7-day exposure).
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s viability. For instance, ensure access to validated assays (e.g., ELISA protocols from ) and ethical approval for animal studies .
Basic: What experimental design considerations are critical for ensuring reproducibility in this compound synthesis?
Methodological Answer:
- Detailed Protocols : Document synthesis steps (e.g., temperature, solvent ratios, reaction time) to align with reporting standards ().
- Control Groups : Include negative controls (solvent-only) and positive controls (commercially synthesized this compound, if available).
- Replication : Perform triplicate syntheses and characterize purity via HPLC or NMR, adhering to guidelines for new compound validation ().
- Data Reporting : Use tables to compare yields, purity metrics, and spectral data across replicates (Roman numerals for tables per ).
Advanced: How can researchers resolve contradictions in reported pharmacokinetic properties of this compound?
Methodological Answer:
- Systematic Review : Follow Cochrane Handbook guidelines ( ) to aggregate data, assess bias (e.g., selection bias in animal models), and perform meta-analyses.
- Sensitivity Analysis : Test if conflicting results (e.g., half-life variability) stem from methodological differences (dosage, species) or assay limitations (e.g., cross-reactivity in ELISA kits; ).
- Replication Studies : Design experiments replicating prior conditions with stricter controls (e.g., standardized sample preparation from ) .
Basic: What methodologies validate the purity of novel this compound derivatives?
Methodological Answer:
- Analytical Techniques : Use HPLC (>95% purity threshold), mass spectrometry (confirm molecular weight), and elemental analysis.
- Reference Standards : Compare spectral data (NMR, IR) to established databases or synthesize internal standards.
- Documentation : Report purity metrics in tables () and provide raw data in supplementary materials ().
Advanced: How to design a multi-site study evaluating this compound’s clinical efficacy?
Methodological Answer:
- Standardized Protocols : Centralize assay methods (e.g., ELISA kits from ) and training for site-specific investigators.
- Ethical Compliance : Ensure all sites obtain IRB approval () and harmonize inclusion/exclusion criteria (e.g., patient demographics).
- Data Harmonization : Use shared electronic databases with predefined fields (e.g., adverse event reporting) and perform inter-site reliability checks .
Advanced: Which statistical approaches are optimal for analyzing dose-response relationships in this compound studies?
Methodological Answer:
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
- ANOVA with Post Hoc Tests : Compare multiple dose groups while controlling for Type I error.
- Power Analysis : Predefine sample sizes to detect clinically relevant effect sizes ( ). Include raw data tables with confidence intervals in supplementary materials .
Advanced: How to structure a systematic review of this compound’s therapeutic applications?
Methodological Answer:
- Search Strategy : Use Boolean operators ( ) in databases like PubMed and Web of Science ( ).
- Inclusion/Exclusion Criteria : Define PICOT parameters () and screen studies via PRISMA flowcharts.
- Quality Assessment : Apply tools like ROBINS-I for bias evaluation ( ). Publish protocols in PROSPERO to enhance transparency .
Basic: What are best practices for synthesizing and characterizing this compound derivatives?
Methodological Answer:
- Synthetic Routes : Optimize solvent systems (e.g., DMSO for solubility) and catalysts (e.g., palladium for cross-coupling).
- Characterization : Combine NMR (¹H/¹³C), FT-IR, and X-ray crystallography. For novel compounds, provide elemental analysis ().
- Reproducibility : Publish step-by-step synthetic procedures and spectral data in supplementary materials ().
Advanced: How can researchers integrate multi-omics data to elucidate this compound’s mechanisms?
Methodological Answer:
- Data Types : Combine transcriptomics (RNA-seq), proteomics (LC-MS), and metabolomics (NMR) datasets.
- Bioinformatics Tools : Use pathway analysis (KEGG, GO) and machine learning (e.g., PCA for dimensionality reduction).
- Validation : Cross-verify findings with functional assays (e.g., siRNA knockdown of target genes; ) .
Advanced: What strategies address discrepancies between in vitro and in vivo efficacy of this compound?
Methodological Answer:
- Pharmacokinetic Profiling : Measure bioavailability, tissue distribution, and metabolite formation ( ).
- 3D Models : Transition from 2D cell cultures to organoids or zebrafish models to bridge in vitro-in vivo gaps.
- Systems Biology : Model drug-target interactions using in silico simulations (e.g., molecular docking) paired with empirical validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
